t-Butylacrylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

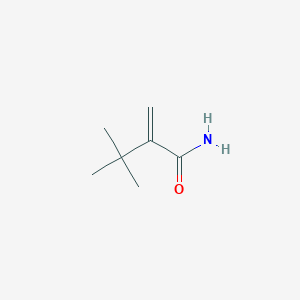

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3,3-dimethyl-2-methylidenebutanamide |

InChI |

InChI=1S/C7H13NO/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H2,8,9) |

InChI Key |

ZAWQXWZJKKICSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of t-Butylacrylamide via the Ritter Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of t-butylacrylamide (TBA) through the Ritter reaction. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields who are interested in the synthesis and application of this important monomer. This document details the core chemical principles, experimental methodologies, and quantitative data associated with the synthesis of TBA, with a focus on providing actionable information for laboratory and process development.

Introduction

N-terthis compound is a versatile monomer utilized in the production of a wide range of polymers with applications in various industries, including personal care, paper manufacturing, and as an intermediate in organic synthesis. The Ritter reaction is a well-established and efficient method for the synthesis of N-alkyl amides, including this compound. This reaction typically involves the reaction of a nitrile with a carbocation source, such as an alkene or a tertiary alcohol, in the presence of a strong acid catalyst.

This guide will explore the synthesis of this compound from common precursors like isobutylene, tert-butyl alcohol, and tert-butyl acetate with acrylonitrile, detailing the reaction mechanisms, experimental setups, and providing a comparative analysis of different synthetic routes.

The Ritter Reaction for this compound Synthesis

The core of this compound synthesis lies in the Ritter reaction, a powerful C-N bond-forming reaction. The general mechanism involves the formation of a stable tert-butyl carbocation from a suitable precursor in a strongly acidic medium. This carbocation is then attacked by the nitrogen atom of acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final product, N-terthis compound.

The choice of the tert-butyl carbocation precursor is a critical factor influencing the reaction conditions and overall efficiency. Common precursors include:

-

Isobutylene: A flammable gas that can be bubbled through the reaction mixture.

-

tert-Butyl Alcohol: A solid at room temperature that readily forms the carbocation in the presence of a strong acid.

-

tert-Butyl Acetate: A liquid that can serve as both a reactant and a solvent, offering advantages in handling and safety.

Strong acids, most commonly sulfuric acid, are essential to catalyze the reaction by promoting the formation of the tert-butyl carbocation.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound via the Ritter reaction, providing a clear comparison of different methodologies.

| Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl Alcohol | Sulfuric Acid (97%) | Acetic Acid | 40 | 1 | 82.4 | [Source for synthesis of N-terthis compound] |

| tert-Butyl Alcohol | Not Specified | Benzene | Not Specified | Not Specified | 87 | [Source for SYNTHESIS AND CHARACTERIZATION OF POLY (N-TERT- BUTYLACRYLAMIDE - CO - 2, 4-DICHLOR)] |

| tert-Butyl Acetate | CoFe₂O₄@SiO₂-PrNH-βCDs-BF₃ | Neat (No Solvent) | 20 | 0.5 | 95 | [Source for N-TERthis compound synthesis - ChemicalBook] |

| Isobutylene | Sulfuric Acid | Acrylonitrile | 30-70 | > 0.5 | Not Specified | [Source for Method for producing N-terthis compound with reduced coloring - Google Patents] |

| Nitrile Substrate | Sulfuric Acid (95%) | Acetic Acid | 30-39 | 17-24 | 95 | [Source for An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses Procedure] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Synthesis from tert-Butyl Alcohol and Acrylonitrile with Sulfuric Acid

This protocol is adapted from a procedure with a reported yield of 82.4%.

Materials:

-

Acrylonitrile (5.3 g)

-

tert-Butyl alcohol (7.4 g)

-

Acetic acid (50 ml)

-

Concentrated sulfuric acid (97%, 10.1 g)

-

Ice water (200 g)

Procedure:

-

In a reaction vessel, prepare a solution of acrylonitrile and tert-butyl alcohol in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature does not exceed 40°C.

-

After the addition is complete, maintain the reaction mixture at 40°C for 1 hour with constant stirring.

-

Pour the reaction mixture into 200 g of ice water while stirring continuously.

-

The this compound product will precipitate out of the solution.

-

Filter the precipitate, wash it thoroughly with water, and dry to obtain the final product.

Synthesis from tert-Butyl Acetate using a Heterogeneous Catalyst

This protocol describes a solvent-free synthesis with a reported yield of 95%.

Materials:

-

Acrylonitrile (1 mmol)

-

tert-Butyl acetate (2.5 mmol)

-

CoFe₂O₄@SiO₂-PrNH-βCDs-BF₃ catalyst (0.08 g)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate/hexane for recrystallization

Procedure:

-

In a reaction vessel, mix acrylonitrile, tert-butyl acetate, and the CoFe₂O₄@SiO₂-PrNH-βCDs-BF₃ catalyst.

-

Stir the mixture under neat conditions (without solvent) at 20°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, add dichloromethane to the reaction mixture.

-

Separate the organic layer from the catalyst using an external magnet.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of this compound synthesis via the Ritter reaction.

physicochemical properties of N-tert-Butylacrylamide

An In-depth Technical Guide to the Physicochemical Properties of N-tert-Butylacrylamide

Introduction

N-terthis compound (NTBA), also known as N-(1,1-Dimethylethyl)-2-propenamide, is a versatile vinyl monomer notable for its hydrophobic tert-butyl group.[1] It is a white, crystalline solid at room temperature.[2] NTBA is utilized in the synthesis of a wide range of polymers and copolymers, finding applications in industries such as personal care, water treatment, paper manufacturing, and pharmaceuticals.[3][4] Its temperature-sensitive nature makes it a candidate for advanced applications like drug delivery systems and the immobilization of cells.[1][5] This document provides a comprehensive overview of the core , detailed experimental protocols for its synthesis and characterization, and logical workflows for key procedures.

Physicochemical Properties

The fundamental properties of N-terthis compound are summarized in the following tables, providing a consolidated reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-tert-butylprop-2-enamide | [6] |

| Synonyms | TBA, N-t-Butylacrylamide, terthis compound | [1][6][7] |

| CAS Number | 107-58-4 | [1][8] |

| Molecular Formula | C₇H₁₃NO | [6][7] |

| Molecular Weight | 127.18 g/mol | [1][6] |

| Appearance | White to off-white crystalline solid, powder, or chunks | [2][5][7] |

| Melting Point | 126-130 °C | [1][4][7][8] |

| Boiling Point | ~233.5 - 236.0 °C (estimate) | [5][7] |

| Density | ~0.876 - 1.20 g/cm³ (estimates vary) | [1][5] |

| Vapor Pressure | 0.049 mmHg at 25°C; 0.385 Pa at 25°C | [5][7] |

| Flash Point | ~127.2 °C | [5] |

| Refractive Index | ~1.45 - 1.483 (estimate) | [5][7] |

Table 2: Solubility and Distribution Properties

| Property | Value | Source(s) |

| Water Solubility | 1 g/L at 30°C.[5][7] Sparingly soluble.[2] | [2][5][7] |

| Organic Solvent Solubility | 3.8 g/L in organic solvents at 20°C.[5][7] Soluble in ethanol, acetone, N,N-dimethylformamide (DMF), ethyl acetate, and dichloromethane.[2][9] | [2][5][7][9] |

| pKa | 15.11 ± 0.46 (Predicted) | [5][7] |

| LogP | 1.45 - 1.478 at 25°C | [5][7] |

Table 3: Spectroscopic Data

| Spectrum | Key Peaks / Shifts (ppm) | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.42 (tert-butyl protons), δ 5.59-6.28 (vinyl protons), δ 7.27 (N-H proton) | [10] |

| IR Spectrum | Key absorptions characteristic of amide and vinyl groups. | [6][7][11] |

| Mass Spectrum (GC-MS) | Molecular Ion (M⁺): 127 m/z | [11][12] |

Experimental Protocols and Methodologies

Detailed methodologies for the synthesis, purification, and analysis of N-terthis compound are crucial for its effective use in research and development.

Synthesis of N-terthis compound via Ritter Reaction

The most common method for synthesizing N-terthis compound is the Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.[1]

Protocol:

-

Reaction Setup: To a solution of acrylonitrile (5.3 g) and tert-butyl alcohol (7.4 g) in acetic acid (50 ml), cool the mixture in an ice bath.[13]

-

Acid Addition: Add concentrated sulfuric acid (97%, 10.1 g) dropwise to the cooled solution, ensuring the temperature is maintained below 40°C.[13]

-

Reaction: Stir the mixture and hold the temperature at 40°C for 1 hour.[13]

-

Precipitation: Pour the reaction mixture into 200 g of ice water while stirring constantly. A precipitate of N-terthis compound will form.[13]

-

Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it to yield the final product.[13] Further purification can be achieved by recrystallization from a suitable solvent like warm, dry benzene or an ethyl acetate/hexane mixture.[10][14]

Caption: Ritter reaction workflow for NTBA synthesis.

Determination of Solubility

The solubility of NTBA in various solvents can be determined using the synthetic method, which involves visual observation of the dissolution of the solid phase.[9]

Protocol:

-

Sample Preparation: Prepare mixtures of N-terthis compound and a selected solvent (e.g., ethanol, water, DMF) in sealed test tubes with varying compositions.[9][15]

-

Equilibration: Place the test tubes in a thermostatically controlled bath. Stir the mixtures continuously.[15]

-

Temperature Variation: Gradually increase the temperature of the bath at a controlled rate.

-

Observation: Use a laser monitoring system or visual inspection to observe the point at which the solid phase completely disappears.[15] This temperature is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the process for different compositions and in various solvents to construct a solubility curve. The experiment should cover a desired temperature range, for example, from 279.15 K to 353.15 K.[9]

Caption: Experimental workflow for solubility measurement.

Characterization by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of N-terthis compound.

Protocol:

-

Sample Preparation: Dissolve a small amount of the synthesized and purified N-terthis compound in a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Instrument Setup: Record the ¹H NMR spectrum using a spectrometer, such as a 400 MHz instrument.[10]

-

Data Acquisition: Acquire the spectrum and process the data (Fourier transform, phase correction, baseline correction).

-

Spectral Analysis: Analyze the resulting spectrum by identifying the chemical shifts (δ), integration values, and splitting patterns of the different proton signals. The expected signals for NTBA are a singlet for the tert-butyl protons, multiplets for the vinyl protons, and a broad singlet for the amide (N-H) proton.[10]

Caption: Workflow for NTBA structural confirmation via NMR.

References

- 1. A detailed overview about n-Terthis compound CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 2. Page loading... [guidechem.com]

- 3. N-Tert-Butyl Acrylamide-潍坊金石新材料有限公司 [jinsyet.cn]

- 4. N-Tertiary Butyl Acrylamide (TBA) - CAS 107-58-4 | Vinati Organics [vinatiorganics.com]

- 5. N-Terthis compound|lookchem [lookchem.com]

- 6. terthis compound | C7H13NO | CID 7877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-TERthis compound | 107-58-4 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. N-TERthis compound(107-58-4) IR Spectrum [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. prepchem.com [prepchem.com]

- 14. N-TERthis compound synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

N-tert-Butylacrylamide (CAS 107-58-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-tert-Butylacrylamide (NTBA) is a mono-substituted acrylamide monomer notable for its temperature-responsive characteristics and the hydrophobic nature imparted by its bulky tert-butyl group. These properties have positioned NTBA as a valuable building block in the synthesis of smart polymers with applications spanning drug delivery, tissue engineering, and various industrial processes. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of NTBA, with a focus on experimental protocols and the underlying mechanisms of its functionality.

Core Properties of N-terthis compound

N-terthis compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 107-58-4 | [1][2] |

| Molecular Formula | C₇H₁₃NO | [1][2] |

| Molecular Weight | 127.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder or chunks | [1][2] |

| Odor | Characteristic | [1] |

| Melting Point | 126-130 °C | [1][2] |

| Boiling Point | ~236 °C (rough estimate) | [2] |

| Density | ~1.01-1.20 g/cm³ | [1][2] |

| Vapor Pressure | 0.049 mmHg at 25 °C | [2] |

Solubility

| Solvent | Solubility | Reference(s) |

| Water | 1 g/L at 30 °C; 4 g/100 mL | [1][2] |

| Organic Solvents | 3.8 g/L at 20 °C (general); Soluble in ethanol, acetone, dimethylformamide | [2] |

Safety and Handling

| Hazard | Description | Reference(s) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | [3] |

| Eye Irritation | Category 2: Causes serious eye irritation | [4] |

| Handling Precautions | Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. | [3][4] |

| Storage | Keep container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage at 0-6 °C. | [2][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-terthis compound and its subsequent polymerization to form homopolymers, copolymers, and hydrogels.

Synthesis of N-terthis compound via Ritter Reaction

The Ritter reaction is a common and efficient method for the synthesis of N-terthis compound from acrylonitrile and a source of the tert-butyl carbocation, such as tert-butyl alcohol or isobutylene.[6][7]

Materials:

-

Acrylonitrile

-

tert-Butyl alcohol

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated, 97%)

-

Ice water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and 50 mL of glacial acetic acid.[1]

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly add concentrated sulfuric acid (10.1 g, 97%) dropwise to the stirred solution, ensuring the temperature does not exceed 40 °C.[1]

-

After the addition is complete, maintain the reaction mixture at 40 °C for 1 hour with continuous stirring.[1]

-

Pour the reaction mixture into 200 g of ice water while stirring constantly. A white precipitate of N-terthis compound will form.[1]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acid and impurities.

-

Dry the purified N-terthis compound to obtain the final product. The expected yield is approximately 82.4%.[1]

Free Radical Polymerization of N-terthis compound

Poly(N-terthis compound) can be synthesized via free radical polymerization using a suitable initiator. This protocol describes a solution polymerization method.

Materials:

-

N-terthis compound (NTBA) monomer

-

2,2'-Azobisisobutyronitrile (AIBN) as initiator

-

Dimethylformamide (DMF) as solvent

-

Methanol

-

Reaction tube with a nitrogen inlet

-

Thermostatically controlled water bath

-

Vacuum oven

Procedure:

-

Dissolve a specific amount of NTBA monomer and a catalytic amount of AIBN initiator (e.g., 5g of monomers and 50 mg of AIBN) in DMF in a reaction tube to create a homogenous solution.[8]

-

Purge the solution with dry, oxygen-free nitrogen gas for at least 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the reaction tube and place it in a thermostatically controlled water bath set to the desired reaction temperature (e.g., 70 °C).[8]

-

Allow the polymerization to proceed for a specific duration. The reaction time can be varied to control the molecular weight and conversion.

-

To terminate the polymerization, remove the reaction tube from the water bath and cool it under tap water.

-

Precipitate the polymer by pouring the reaction solution into a non-solvent, such as ice-cold water or methanol.[8]

-

Wash the precipitated polymer with methanol to remove any unreacted monomer and initiator.[8]

-

Dry the purified polymer in a vacuum oven until a constant weight is achieved.

Preparation of N-terthis compound-based Hydrogels

Thermoresponsive hydrogels can be prepared by copolymerizing NTBA with a hydrophilic monomer and a crosslinker.

Materials:

-

N-terthis compound (NTBA)

-

Acrylamide (AAm) as a comonomer

-

N,N'-methylenebis(acrylamide) (BIS) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Methanol or water as a solvent

-

Glass vials or molds

Procedure:

-

Prepare a solution of NTBA, AAm, and BIS in methanol or water in a glass vial. The ratio of the monomers and the concentration of the crosslinker can be varied to tune the properties of the hydrogel.[9]

-

Deoxygenate the solution by bubbling nitrogen gas through it for about 20 minutes.

-

Add the initiator (APS) and the accelerator (TEMED) to the solution to initiate the polymerization.

-

Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet or into vials to form cylindrical gels.

-

Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in an oven at a slightly elevated temperature) for several hours until a solid hydrogel is formed.

-

After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers, initiator, and other impurities.

-

The hydrogel can then be swollen to equilibrium in water or a buffer solution for further characterization and use.

Applications in Drug Delivery and Biomedical Research

The unique properties of NTBA-based polymers, particularly their thermoresponsiveness, make them highly attractive for applications in drug delivery and tissue engineering.

Stimuli-Responsive Drug Delivery

Polymers and hydrogels containing NTBA often exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and exists in a swollen, extended state in aqueous solutions. Above the LCST, the polymer becomes hydrophobic and collapses into a compact globule, expelling water.[6][10] This transition can be harnessed for controlled drug delivery.

A drug can be loaded into the hydrogel matrix when it is in its swollen state (below the LCST). When the temperature is raised above the LCST, the hydrogel shrinks and releases the encapsulated drug.[11][12] The LCST of these polymers can be tuned by copolymerizing NTBA with more hydrophilic or hydrophobic monomers to match the desired application, such as physiological temperature for in vivo drug release.[2]

Cellular Uptake of Nanoparticulate Drug Delivery Systems

While specific signaling pathways for NTBA-based systems are not extensively detailed in the literature, the general mechanisms of nanoparticle uptake by cells are well-established and are applicable to drug delivery systems formulated with these polymers. The primary route of cellular entry for nanoparticles is through endocytosis.[13][14]

The main endocytic pathways include:

-

Clathrin-mediated endocytosis: This is a receptor-mediated process where the nanoparticles bind to specific receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: This is a non-specific process where large gulps of the extracellular fluid containing the nanoparticles are internalized.

The specific pathway utilized depends on the physicochemical properties of the nanoparticles, such as their size, shape, and surface chemistry, as well as the cell type.[3][13] Once inside the cell, the nanoparticles are typically trafficked through the endo-lysosomal pathway, where the acidic environment can trigger the release of the drug.

Biocompatibility and Cytotoxicity

For any material to be used in biomedical applications, its biocompatibility and cytotoxicity are of paramount importance. Studies on copolymers of N-isopropylacrylamide (a closely related monomer) and N-terthis compound have shown that these materials can be non-toxic and support cell adhesion and proliferation.[9][15] However, it is crucial to note that residual monomers can be cytotoxic, highlighting the importance of thorough purification of the polymers after synthesis. The biocompatibility can also be influenced by the specific comonomers used and the overall architecture of the polymer.

Other Applications

Beyond drug delivery, N-terthis compound and its polymers have found utility in a range of other fields:

-

Paper Industry: As a retention aid, NTBA can improve the flocculating tendency of pulp fibers.[16]

-

Water Treatment: Copolymers containing NTBA are used in water treatment processes.[1]

-

Personal Care: Its properties are utilized in the formulation of various personal care products.[1]

-

Thickeners: Copolymers of NTBA and acrylic acid are effective thickening agents, even under extreme pH conditions.[1]

Conclusion

N-terthis compound is a versatile monomer with a unique combination of hydrophobicity and temperature sensitivity. These properties have been successfully exploited to create a variety of "smart" polymers with significant potential in drug delivery, tissue engineering, and other advanced applications. The ability to tune the Lower Critical Solution Temperature of its polymers allows for the design of materials that can respond to specific environmental cues, offering a pathway to more controlled and targeted therapeutic strategies. Further research into the specific biological interactions of NTBA-based systems will undoubtedly unlock even more sophisticated applications in the future.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. ijsr.net [ijsr.net]

- 3. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.tus.ie [research.tus.ie]

- 13. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-tert-Butylacrylamide

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-Butylacrylamide (this compound), a key monomer in polymer science and various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties of N-terthis compound

N-terthis compound is a mono-substituted acrylamide with a bulky tert-butyl group attached to the nitrogen atom. This structure imparts unique properties, such as thermal stability and hydrophobicity, to polymers derived from it.

Below is a summary of its key quantitative data:

| Property | Value | Reference |

| Molecular Formula | C7H13NO | [1][2][3][4] |

| Linear Formula | CH2=CHCONHC(CH3)3 | [5] |

| Molecular Weight | 127.18 g/mol | [1][2][3][5] |

| Alternate Molecular Weight | 127.19 g/mol | [4][6] |

| CAS Number | 107-58-4 | [2][5] |

| Melting Point | 126-129 °C | [5][7] |

| Density | 1.20 g/cm³ | [2][5] |

Synthesis of N-terthis compound

The primary method for synthesizing N-terthis compound is the Ritter reaction.[5][7] This reaction involves the use of isobutylene, sulfuric acid, and acrylonitrile.[5]

Experimental Protocols

While detailed experimental protocols are highly specific to the application, the general synthesis via the Ritter reaction serves as a foundational method. Optimization of this synthesis can be achieved using N-tert-butyl acetate and acetic acid.[5][7] For applications in drug delivery or cell immobilization, N-terthis compound is typically polymerized, often with other monomers, to create hydrogels or other polymer structures. The specific protocols for these polymerizations, including initiator choice, solvent, temperature, and reaction time, would be dictated by the desired properties of the final polymer.

Applications in Research and Development

N-terthis compound is a versatile monomer with several applications relevant to researchers and drug development professionals:

-

Drug Delivery Systems: Its temperature sensitivity makes it a candidate for creating thermo-responsive polymers that can release drugs in response to temperature changes.[5]

-

Protein Dewatering and Cell Immobilization: The unique properties of polymers containing N-terthis compound are utilized in processes for dewatering proteins and for immobilizing cells for various biotechnological applications.[5][7]

-

Anti-Angiogenic Cancer Therapy: It has been used in studies related to abiotic anti-VEGF nanoparticles for cancer therapy.[7]

-

Industrial Applications: Beyond biomedical uses, it is an intermediate in various organic syntheses and is used in the plastics, personal care, paper, and water treatment industries.[5]

References

- 1. terthis compound | C7H13NO | CID 7877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TBAA – Atvantic Finechem Pvt. Ltd. [atvanticfinechem.com]

- 3. This compound | C7H13NO | CID 18539458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. A detailed overview about n-Terthis compound CAS 107-58-4 - Vinati Organics Limited [vinatiorganics.com]

- 6. labproinc.com [labproinc.com]

- 7. N-TERthis compound | 107-58-4 [chemicalbook.com]

Solubility of t-Butylacrylamide in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of t-Butylacrylamide (N-terthis compound) in various organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, details experimental protocols for solubility determination, and presents visual workflows to aid in solvent selection.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, purification, and formulation. The following tables summarize the mole fraction solubility (x) of this compound in several common organic solvents at various temperatures, as determined by the synthetic method.[1][2][3]

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Ethyl Acetate | 279.15 - 353.15 | Data sourced from[1][2][3] |

| Ethanol | 279.15 - 353.15 | Data sourced from[1][2][3] |

| Dichloromethane | 279.15 - 353.15 | Data sourced from[1][2][3] |

| Water | 279.15 - 353.15 | Data sourced from[1][2][3] |

| Formamide | 279.15 - 353.15 | Data sourced from[1][2][3] |

| N,N-Dimethylformamide (DMF) | 279.15 - 353.15 | Data sourced from[1][2][3] |

| N,N-Dimethylacetamide (DMAC) | 279.15 - 353.15 | Data sourced from[1][2][3] |

Note: The precise numerical values from the study are presented in the original publication. This table indicates the scope of the available data.

Experimental Protocols

The determination of solid-liquid equilibrium, or solubility, is a fundamental experimental process. The data presented in this guide was obtained using a synthetic method, a common technique for solubility measurement.

Synthetic Method for Solubility Determination

The synthetic method involves the visual observation of the dissolution of a solid in a solvent at a controlled temperature. A common approach is the "last crystal disappearance method."[1]

Materials and Apparatus:

-

This compound (solute) of high purity (e.g., >99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature bath with a programmable controller

-

Precision thermometer or thermocouple

-

Laser generator and photoelectric transducer for automated detection (optional)

General Procedure:

-

Sample Preparation: A known mass of this compound is accurately weighed and placed into the jacketed glass vessel.

-

Solvent Addition: A known mass or volume of the selected organic solvent is added to the vessel.

-

Equilibration and Observation: The mixture is continuously stirred and the temperature of the system is gradually increased at a controlled rate by the constant temperature bath.

-

Endpoint Determination: The temperature at which the last solid crystal of this compound dissolves is recorded as the equilibrium temperature for that specific composition.

-

Data Collection: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

The experimental data is often correlated using thermodynamic models such as the modified Apelblat equation or the van't Hoff equation to ensure accuracy and to derive thermodynamic properties of the dissolution process.[1][2][4]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key conceptual workflows related to the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Decision pathway for solvent selection based on solubility data.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Hydrophobic Characteristics of N-tert-Butylacrylamide (TBAm) Monomer

N-terthis compound (TBAm) is a vinyl monomer distinguished by its significant hydrophobic properties, which are conferred by the bulky tert-butyl group attached to the amide nitrogen. This defining characteristic makes TBAm and its corresponding polymers, poly(N-terthis compound) (PNtBA), valuable components in the design of advanced materials for a range of applications, including drug delivery systems, personal care products, and industrial thickeners.[1][2] The hydrophobic nature of the tert-butyl group influences the solubility, thermal responsiveness, and intermolecular interactions of polymers incorporating this monomer. This guide provides a detailed overview of the hydrophobic characteristics of TBAm, supported by quantitative data and experimental methodologies.

Physicochemical and Hydrophobic Properties

The hydrophobicity of a molecule can be quantified through several key parameters, including its partition coefficient (logP), solubility in various solvents, and the surface properties of its corresponding polymer, such as contact angle.

Quantitative Data Summary

The following tables summarize the key physicochemical and hydrophobic properties of TBAm.

Table 1: General Physicochemical Properties of N-terthis compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO | [2][3] |

| Molecular Weight | 127.18 g/mol | [4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 126-130 °C | [5][6] |

| Boiling Point | 233.47 °C at 760 mmHg | [6] |

| Density | 0.876 g/cm³ | [6] |

Table 2: Parameters Indicating Hydrophobicity

| Parameter | Value | Details | Reference |

| LogP (Octanol-Water Partition Coefficient) | |||

| XLogP3-AA (Computed) | 1.4 | A measure of lipophilicity. Values > 0 indicate hydrophobicity. | [4] |

| XLogP3 (Computed) | 1.1 | [6] | |

| LogP (Computed) | 1.478 | At 25°C | [5][6] |

| Solubility | |||

| Water Solubility | 1 g/L at 30°C | Limited solubility in water. | [6] |

| Organic Solvent Solubility | 3.8 g/L at 20°C | More soluble in organic solvents. | [6] |

| Surface Properties of Poly(N-terthis compound) (PNtBA) | |||

| Surface Energy | 29.0 - 31.0 mJ/m² | Calculated from contact angle measurements. Lower surface energy indicates higher hydrophobicity. | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the synthesis of the TBAm monomer, its polymerization, and the characterization of its hydrophobicity.

Synthesis of N-terthis compound Monomer via Ritter Reaction

The Ritter reaction is a standard method for synthesizing N-substituted amides. For TBAm, this involves the reaction of acrylonitrile with tert-butyl alcohol in the presence of a strong acid catalyst.[2][8]

Materials:

-

Acrylonitrile (inhibitor removed)

-

tert-Butyl alcohol

-

Glacial acetic acid

-

Concentrated sulfuric acid (97%)

-

Ice water

Procedure:

-

Inhibitor Removal: Wash acrylonitrile first with a 5% NaOH solution to remove the inhibitor, followed by a 3% orthophosphoric acid solution to neutralize any base, and finally with distilled water. Dry the acrylonitrile over anhydrous CaCl₂ and distill under reduced pressure.[9][10][11]

-

Reaction Setup: In a reaction flask cooled in an ice bath, combine acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and 50 ml of acetic acid.[8]

-

Acid Addition: While stirring and maintaining the temperature below 40°C, slowly add concentrated sulfuric acid (10.1 g) dropwise.[8]

-

Reaction: Once the addition is complete, hold the reaction mixture at 40°C for one hour.[8]

-

Precipitation: Pour the reaction mixture into 200 g of ice water with constant stirring. A white precipitate of N-terthis compound will form.[8]

-

Purification: Filter the precipitate, wash it thoroughly with water, and then dry it. The crude product can be further purified by recrystallization from warm, dry benzene to yield white crystals.[10][12]

Free Radical Polymerization of TBAm

TBAm can be polymerized or copolymerized using standard free radical polymerization techniques. The following is a general protocol for copolymerization in a solvent.

Materials:

-

N-terthis compound (TBAm) monomer

-

Co-monomer (e.g., N-vinylpyrrolidone, quinolinylacrylate)[11][12]

-

Initiator (e.g., Azobisisobutyronitrile (AIBN))

-

Nitrogen gas

-

Ice water

-

Methanol

Procedure:

-

Reaction Mixture: Dissolve the desired amounts of TBAm, the co-monomer, and the AIBN initiator in the chosen solvent within a reaction tube.[10]

-

Inert Atmosphere: Flush the solution with dry, oxygen-free nitrogen gas to remove any oxygen that could inhibit the polymerization.[10]

-

Polymerization: Immerse the sealed reaction vessel in a thermostatic water bath set to the desired temperature (e.g., 60-70°C) and allow the reaction to proceed for a duration calculated to achieve a low conversion (typically <10%) to ensure the copolymer composition is representative of the feed ratio.[9][10]

-

Termination and Precipitation: Remove the vessel from the bath and cool it under tap water to quench the reaction. Pour the resulting viscous solution into a large volume of ice-cold water to precipitate the copolymer.[9][10]

-

Purification: Wash the precipitated polymer with a solvent like methanol to remove any unreacted monomers and initiator residues.[9][10]

-

Drying: Dry the purified copolymer in a vacuum oven for 24 hours to remove all traces of solvent.[9][10]

Hydrophobicity Characterization by Contact Angle Measurement

Contact angle measurement is a direct method to quantify the hydrophobicity of a polymer surface.[13] While this is performed on the polymer (PNtBA), it provides a strong indication of the hydrophobic contribution of the TBAm monomer units.

Apparatus:

-

Contact angle goniometer or a dynamic contact angle tensiometer

-

High-purity water (or other probe liquids)

-

Microsyringe or automated dispenser

-

Polymer film sample prepared on a flat, smooth substrate

Procedure:

-

Sample Preparation: Prepare a thin, uniform film of the PNtBA or TBAm-containing copolymer on a clean, flat substrate (e.g., glass slide, silicon wafer) by methods such as spin-coating or solution casting. Ensure the film is completely dry and free of solvent.

-

Measurement: Place the polymer-coated substrate on the sample stage of the goniometer.

-

Droplet Deposition: Using a microsyringe, carefully deposit a small droplet of high-purity water onto the polymer surface.

-

Angle Measurement: The instrument's camera captures a profile image of the droplet. Software then analyzes the image to measure the angle formed at the three-phase (solid-liquid-vapor) contact line. A higher contact angle (>90°) indicates a hydrophobic surface.

-

Data Collection: Repeat the measurement at multiple locations on the sample surface to ensure statistical reliability. For dynamic contact angle, advancing and receding angles are measured as the droplet volume is increased and decreased.

Applications Stemming from Hydrophobicity

The pronounced hydrophobic character of TBAm is a key driver of its utility in various advanced applications.

-

Thermoresponsive Polymers: When copolymerized with hydrophilic monomers like N-isopropylacrylamide (NIPAM), TBAm can be used to precisely tune the lower critical solution temperature (LCST) of the resulting polymer.[7] The hydrophobic TBAm units enhance the phase transition, making these materials suitable for "smart" drug delivery systems, where a drug can be released in response to a temperature change.[2]

-

Drug Delivery and Nanoparticles: The hydrophobicity of TBAm is utilized in creating the core of micelles or nanoparticles for encapsulating hydrophobic drugs, improving their solubility and bioavailability.[1][2] It has been specifically studied for use in anti-angiogenic cancer therapy applications.[2][6]

-

Thickening Agents and Personal Care: Copolymers containing TBAm are effective as thickening agents in aqueous systems, maintaining performance even under extreme pH conditions.[2] In personal care, its properties are leveraged for products requiring excellent hold and retention.[2]

Conclusion

The hydrophobic nature of the N-terthis compound monomer, imparted by its bulky alkyl group, is a well-defined and quantifiable characteristic. This is evidenced by its positive logP value, limited aqueous solubility, and the high water contact angle and low surface energy of its corresponding polymer. These properties, combined with its ability to be readily polymerized, make TBAm a versatile and critical building block for researchers and scientists developing advanced functional polymers for drug delivery, biotechnology, and material science applications.

References

- 1. nbinno.com [nbinno.com]

- 2. N-Tertiary Butyl Acrylamide (TBA) - CAS 107-58-4 | Vinati Organics [vinatiorganics.com]

- 3. N-TERthis compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C7H13NO | CID 18539458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. N-Terthis compound|lookchem [lookchem.com]

- 7. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. ijsr.net [ijsr.net]

- 12. jocpr.com [jocpr.com]

- 13. eag.com [eag.com]

In-Depth Technical Guide to the Thermal Properties of Poly(t-Butylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(t-butylacrylamide) (PTBA), a temperature-responsive polymer with significant potential in various scientific and biomedical fields, particularly in the realm of drug delivery. This document summarizes key quantitative thermal data, details the experimental protocols for their measurement, and provides visualizations of experimental workflows and relevant mechanisms.

Core Thermal Properties

Poly(this compound) is an amorphous polymer, meaning its molecular structure lacks the long-range order of crystalline materials. This amorphous nature dictates its thermal behavior, which is primarily characterized by a glass transition rather than a sharp melting point.

Quantitative Thermal Data

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 128 °C | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range. |

| Melting Point (Tm) | Not Applicable | As an amorphous polymer, PTBA does not exhibit a distinct melting point. The melting point of the monomer, N-terthis compound, is in the range of 126-131 °C. |

| Thermal Decomposition Temperature | Degradation of polyacrylamide-type polymers generally begins around 220-300°C.[1][2] | The temperature at which the polymer begins to chemically degrade. The exact temperature can vary based on factors like molecular weight and heating rate. |

| Thermal Conductivity | Not available for PTBA. (For PMMA: ~0.18 - 0.21 W/m·K)[3][4] | A measure of a material's ability to conduct heat. Low thermal conductivity is typical for amorphous polymers. |

| Specific Heat Capacity | Not available for PTBA. (For PMMA: ~1.47 - 1.48 J/g·K)[3][4] | The amount of heat required to raise the temperature of a unit mass of the material by one degree. |

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Methodology:

-

Sample Preparation: A small amount of the poly(this compound) sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

The sample is first cooled to a temperature well below the expected Tg (e.g., 25 °C) and held isothermally for a few minutes to ensure thermal equilibrium.

-

The sample is then heated at a constant rate (e.g., 10 °C/min) to a temperature above the Tg (e.g., 150 °C).

-

A second heating scan is often performed to erase any previous thermal history of the polymer. The sample is cooled from the high temperature back to the starting temperature and then reheated at the same rate. The Tg is determined from the second heating curve.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of poly(this compound) (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min), depending on the desired experimental conditions.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The instrument records the mass of the sample as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of poly(this compound).

References

Unlocking Thermo-Reactivity: A Technical Guide to the Temperature Sensitivity of t-Butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the temperature sensitivity of N-tert-Butylacrylamide (TBAm), a key monomer in the development of thermoresponsive polymers. With its unique hydrophobic properties, TBAm imparts tunable temperature-dependent phase transitions to copolymers and hydrogels, making it a valuable component in advanced applications such as controlled drug delivery, cell sheet engineering, and biosensing. This document provides a comprehensive overview of its behavior, detailed experimental protocols for characterization, and quantitative data to support research and development.

Core Principles of this compound Temperature Sensitivity

The temperature sensitivity of polymers containing this compound is primarily attributed to the hydrophobic nature of the bulky tert-butyl group. In aqueous environments, polymers derived from TBAm often exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil state. As the temperature increases and surpasses the LCST, the hydrophobic interactions between the tert-butyl groups become dominant over the hydrogen bonds between the polymer and water molecules. This leads to a conformational change where the polymer chains collapse into insoluble globules, causing the solution to become turbid or a hydrogel to deswell.[1]

This phase transition is a reversible process.[2] The precise LCST of a TBAm-containing polymer can be finely tuned by copolymerizing it with other monomers. Incorporating hydrophilic monomers, such as acrylamide (AAm), will increase the overall hydrophilicity of the copolymer, thereby raising the LCST. Conversely, copolymerization with more hydrophobic monomers can lower the LCST.[3] This tunability is a critical feature for designing materials that respond to specific physiological or experimental temperature ranges.

Quantitative Data on TBAm-Containing Copolymers

The temperature-responsive properties of TBAm-based copolymers are highly dependent on their composition. The following tables summarize key quantitative data from the literature.

Table 1: Lower Critical Solution Temperature (LCST) of Poly(this compound-co-Acrylamide) Copolymers

| Mole % TBAm in Copolymer | Transition Temperature Range (°C) | Reference |

| 40% | Starts at ~20°C, continues up to ~64°C | [2] |

| 60% | 10 - 28°C | [2] |

Note: The transition in these hydrogels is described as a broad swelling-deswelling transition rather than a sharp LCST.

Table 2: Swelling Behavior of Poly(this compound-co-Acrylamide) Hydrogels in Water

| Mole % TBAm in Hydrogel | State at 2-64°C | Swelling-Deswelling Transition | Reference |

| < 40% | Swollen | No significant transition observed | [2] |

| 40-60% | Exhibits transition | Dependent on temperature | [2] |

| > 60% | Collapsed | No significant transition observed | [2] |

Note: The swelling and collapsing behavior is a direct consequence of the polymer's temperature sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of the temperature sensitivity of this compound-based materials. The following are synthesized protocols for key experiments.

Synthesis of Poly(this compound-co-Acrylamide) Hydrogel

This protocol describes a typical free-radical crosslinking copolymerization.

Materials:

-

N-terthis compound (TBAm)

-

Acrylamide (AAm)

-

N,N'-methylenebis(acrylamide) (MBAm) (crosslinker)

-

Ammonium persulfate (APS) or 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol or other suitable solvent

-

Nitrogen gas

-

Glass vials or molds

Procedure:

-

Monomer Solution Preparation: Dissolve the desired molar ratios of TBAm, AAm, and MBAm in the chosen solvent within a glass vial. A typical total monomer concentration is 10-20% (w/v).

-

Initiator Addition: Add the initiator to the monomer solution. The concentration of the initiator is typically around 1 mol% of the total monomer concentration.

-

Degassing: Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Seal the vials and place them in a water bath or oven at a specific temperature (e.g., 60-70°C) for a set duration (e.g., 24 hours) to allow for complete polymerization.

-

Purification: After polymerization, remove the resulting hydrogel from the vial. To remove unreacted monomers and initiator, immerse the hydrogel in a large volume of deionized water, changing the water frequently over several days.

-

Drying: Dry the purified hydrogel in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is often determined by measuring the cloud point of a polymer solution using UV-Vis spectroscopy.

Materials and Equipment:

-

Poly(TBAm)-based copolymer

-

Deionized water or buffer solution

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Quartz cuvette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.1-1.0 wt%) in the desired aqueous medium. Ensure the polymer is fully dissolved, which may require stirring at a temperature below the expected LCST.

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

-

Temperature Scan: Place the cuvette containing the polymer solution into the temperature-controlled holder. Program the instrument to slowly increase the temperature at a constant rate (e.g., 0.5-1.0°C/min) while continuously monitoring the transmittance or absorbance.

-

Data Analysis: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. Plot transmittance as a function of temperature to determine this point.

Measurement of Temperature-Dependent Swelling Ratio

The swelling behavior of hydrogels in response to temperature changes is a key indicator of their thermo-sensitivity.

Materials and Equipment:

-

Dried poly(TBAm)-based hydrogel sample of known weight

-

Deionized water or buffer solution

-

Temperature-controlled water baths or incubators

-

Analytical balance

-

Filter paper

Procedure:

-

Initial Measurement: Record the weight of the dry hydrogel sample (W_d).

-

Swelling: Immerse the dried hydrogel in a large volume of the swelling medium (e.g., deionized water) at a specific temperature.

-

Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. This can be confirmed by periodic weighing until the weight remains constant.

-

Weighing the Swollen Hydrogel: At predetermined time intervals or at equilibrium, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and immediately weigh the swollen hydrogel (W_s).

-

Calculating the Swelling Ratio: The equilibrium swelling ratio (SR) is calculated using the formula: SR = (W_s - W_d) / W_d

-

Temperature Dependence: Repeat steps 2-5 at various temperatures to determine the swelling ratio as a function of temperature.

Visualizing Key Relationships and Workflows

Graphical representations can aid in understanding the complex relationships and experimental processes involved in studying the temperature sensitivity of this compound.

Caption: Factors influencing the Lower Critical Solution Temperature (LCST).

Caption: Workflow for LCST measurement using UV-Vis spectroscopy.

Applications in Drug Development and Research

The unique temperature-responsive properties of this compound-based polymers have positioned them as smart materials in several advanced applications:

-

Controlled Drug Delivery: Hydrogels containing TBAm can be designed to be in a swollen, drug-loaded state at room temperature and then collapse to release the drug payload when warmed to physiological temperatures.[4][5] This allows for targeted drug release at specific sites in the body.

-

Cell Sheet Engineering: Surfaces coated with TBAm copolymers can modulate cell adhesion with temperature.[6][7] At 37°C, the surface is hydrophobic, promoting cell attachment and proliferation. By lowering the temperature, the surface becomes hydrophilic, causing the cells to detach as an intact sheet, which is valuable for tissue engineering applications.[6][8]

-

Biosensors: The conformational changes of TBAm polymers near their LCST can be harnessed to create sensitive biosensors.[9] Changes in the local environment, such as the binding of an analyte, can shift the LCST, which can be detected as a change in optical or physical properties.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. web.itu.edu.tr [web.itu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Temperature-Responsive Polymer Modified Surface for Cell Sheet Engineering [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Cell Sheet Engineering: From Fabrication to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. upcommons.upc.edu [upcommons.upc.edu]

A Comprehensive Guide to the Synthesis of N-tert-butylacrylamide via the Ritter Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-tert-butylacrylamide, a valuable monomer in polymer chemistry, particularly for applications in drug delivery systems and other biomedical materials. The primary synthetic route discussed is the Ritter reaction, a well-established acid-catalyzed reaction between a nitrile (acrylonitrile) and an alcohol that can form a stable carbocation (tert-butyl alcohol). This document details the underlying reaction mechanism, provides comprehensive experimental protocols, and presents key quantitative data in a clear, tabular format.

Reaction Overview and Mechanism

The synthesis of N-terthis compound from acrylonitrile and tert-butyl alcohol proceeds via the Ritter reaction.[1][2][3][4] This reaction involves the acid-catalyzed generation of a stable tert-butyl carbocation from tert-butyl alcohol. The carbocation is then attacked by the nitrogen atom of the nitrile group in acrylonitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-terthis compound product.[1][2][3][5] Strong acids, such as concentrated sulfuric acid, are typically employed as catalysts.[6][7]

The overall reaction can be summarized as follows:

CH₂=CHCN + (CH₃)₃COH --(H₂SO₄)--> CH₂=CHCONH-C(CH₃)₃

dot

Caption: The reaction mechanism for the synthesis of N-terthis compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of N-terthis compound are provided below. These protocols are based on established literature methods.

Pre-reaction Preparation of Acrylonitrile

For optimal results and to prevent unwanted side reactions, commercially available acrylonitrile should be purified prior to use. This typically involves washing to remove inhibitors and basic impurities, followed by drying and distillation.

Protocol for Acrylonitrile Purification: [8][9][10]

-

Wash the acrylonitrile with a 5% aqueous sodium hydroxide (NaOH) solution to remove the inhibitor.

-

Subsequently, wash with a 3% aqueous orthophosphoric acid (H₃PO₄) solution to eliminate any basic impurities.

-

Wash with double distilled water.

-

Dry the washed acrylonitrile over anhydrous calcium chloride (CaCl₂).

-

Distill the dried acrylonitrile under a nitrogen atmosphere at reduced pressure.

Synthesis of N-terthis compound

The following protocol outlines the synthesis of N-terthis compound from purified acrylonitrile and tert-butyl alcohol.

Protocol: [6]

-

In a reaction vessel, prepare a solution of acrylonitrile (5.3 g), tert-butyl alcohol (7.4 g), and acetic acid (50 ml).

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid (10.1 g, 97%) dropwise to the cooled solution, ensuring the temperature does not exceed 40°C.

-

After the addition of sulfuric acid is complete, maintain the reaction mixture at 40°C for 1 hour.

-

Pour the reaction mixture into 200 g of ice water with constant stirring to precipitate the product.

-

Filter the precipitate.

-

Wash the filtered solid with water.

-

Dry the solid to obtain N-terthis compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported syntheses of N-terthis compound.

| Parameter | Value | Reference |

| Acrylonitrile | 5.3 g | [6] |

| tert-Butyl Alcohol | 7.4 g | [6] |

| Acetic Acid | 50 ml | [6] |

| Concentrated Sulfuric Acid (97%) | 10.1 g | [6] |

| Reaction Temperature | 40°C | [6] |

| Reaction Time | 1 hour | [6] |

| Yield | 10.3 g (82.4%) | [6] |

| Melting Point | 124-126°C | [6] |

| Parameter | Value | Reference |

| Yield | 87% | [8][9] |

| Melting Point | 94°C | [8][9] |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of N-terthis compound.

dot

Caption: A workflow diagram for the synthesis of N-terthis compound.

Conclusion

The synthesis of N-terthis compound from acrylonitrile and tert-butyl alcohol via the Ritter reaction is a robust and high-yielding method. Careful purification of the starting materials and control of the reaction temperature are crucial for achieving optimal results. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the reliable production of this important monomer for a variety of applications.

References

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. prepchem.com [prepchem.com]

- 7. JP5428941B2 - Method for producing N-terthis compound with reduced coloring - Google Patents [patents.google.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. sphinxsai.com [sphinxsai.com]

- 10. ijsr.net [ijsr.net]

Methodological & Application

Application Notes and Protocols: Free Radical Polymerization of t-Butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the free radical polymerization of tert-Butylacrylamide (t-BA), a monomer utilized in the synthesis of various polymers with applications in drug delivery, biomaterials, and personal care products. The protocol outlines a solution polymerization method using azobisisobutyronitrile (AIBN) as a thermal initiator. This method is reproducible and yields poly(terthis compound) (PtBA) with characteristics suitable for further research and development. Included are key quantitative data, a step-by-step experimental procedure, and a workflow diagram to ensure clarity and successful implementation.

Data Presentation

The following table summarizes typical quantitative data obtained from the free radical homopolymerization of this compound. It is important to note that specific results can vary based on the precise experimental conditions and the purity of the reagents. The data presented here is compiled from various sources to provide a representative example.

| Parameter | Value | Conditions |

| Monomer | terthis compound (t-BA) | Recrystallized from warm benzene[1] |

| Initiator | Azobisisobutyronitrile (AIBN) | 1 mol% with respect to monomer |

| Solvent | Dioxane or Dimethylformamide (DMF) | Anhydrous |

| Monomer Concentration | 10-20 wt% in solvent | - |

| Reaction Temperature | 70 °C[2] | Oil bath |

| Reaction Time | 6 - 24 hours | Under inert atmosphere (Nitrogen or Argon) |

| Yield | 85-95% | After precipitation and drying[1] |

| Number-Average Molecular Weight (Mn) | Varies (e.g., ~20,000 - 100,000 g/mol ) | Dependent on monomer/initiator ratio |

| Weight-Average Molecular Weight (Mw) | Varies (e.g., ~40,000 - 250,000 g/mol ) | Dependent on monomer/initiator ratio |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for conventional free radical polymerization |

Experimental Protocol

This protocol details the solution polymerization of this compound using AIBN as the initiator.

Materials and Equipment

-

terthis compound (t-BA) monomer

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Methanol (for precipitation)

-

Ice-cold water (for precipitation)

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Heating mantle or oil bath with a temperature controller

-

Schlenk line or similar apparatus for handling inert atmospheres

-

Beakers and filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure

-

Monomer and Initiator Preparation:

-

Purify the this compound monomer by recrystallization from warm, dry benzene to remove any inhibitors or impurities. Dry the crystals under vacuum.[1]

-

Recrystallize the AIBN initiator from methanol and dry under vacuum.

-

-

Reaction Setup:

-

Place a magnetic stir bar in a dry round-bottom flask.

-

Add the desired amount of purified this compound to the flask. For a typical reaction, a monomer-to-initiator molar ratio of 100:1 can be used.

-

Add the corresponding amount of AIBN.

-

Add the anhydrous solvent (DMF or Dioxane) to achieve the desired monomer concentration (e.g., 10-20 wt%).

-

Attach a condenser to the flask.

-

-

Degassing:

-

Polymerization:

-

Immerse the flask in a preheated oil bath set to 70 °C.

-

Maintain vigorous stirring to ensure a homogeneous reaction mixture.

-

Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The solution will become more viscous as the polymer forms.

-

-

Precipitation and Purification:

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as ice-cold water or methanol, while stirring vigorously.[2] This will cause the polymer to precipitate as a white solid.

-

Continue stirring for about 30 minutes to ensure complete precipitation.

-

Collect the precipitated polymer by filtration using a Büchner funnel.

-

Wash the polymer with additional non-solvent to remove any unreacted monomer and initiator residues.

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

-

Characterization:

-

The resulting poly(this compound) can be characterized by various techniques, including:

-

¹H NMR Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

-

-

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the free radical polymerization of this compound.

Caption: Experimental workflow for the free radical polymerization of this compound.

References

Application Notes & Protocols: Synthesis and Application of t-Butylacrylamide-Based Copolymeric Hydrogels for Controlled Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Among the various types of "smart" hydrogels, those responsive to external stimuli like temperature have garnered significant interest for biomedical applications such as drug delivery and tissue engineering.[3][4] N-tert-butylacrylamide (this compound or TBA) is a hydrophobic monomer that, when copolymerized with hydrophilic monomers like acrylamide (AAm), can impart temperature sensitivity to the resulting hydrogel.[5][6] These copolymeric hydrogels can exhibit a lower critical solution temperature (LCST), a temperature at which they undergo a reversible volume phase transition from a swollen to a shrunken state.[7] This property can be precisely controlled by adjusting the ratio of hydrophobic (TBA) to hydrophilic (AAm) monomers, making them excellent candidates for on-demand drug delivery systems.[5][6]

This document provides detailed protocols for the synthesis, characterization, and application of this compound-based copolymeric hydrogels for drug delivery research.

Synthesis of Poly(N-terthis compound-co-acrylamide) Hydrogel

This protocol describes the free-radical crosslinking copolymerization of N-terthis compound (TBA) and acrylamide (AAm) to form a temperature-sensitive hydrogel.[5]

Experimental Protocol:

Materials:

-

N-terthis compound (TBA) monomer

-

Acrylamide (AAm) monomer

-

N,N'-methylenebis(acrylamide) (MBAA) as crosslinker

-

Azobisisobutyronitrile (AIBN) as initiator[8]

-

Nitrogen gas

-

Ice-cold water

-

Methanol for washing

Procedure:

-

Monomer Preparation: In a reaction tube, dissolve the desired molar ratio of TBA and AAm monomers in the solvent (e.g., methanol). A total monomer concentration of 5g in 25ml of solvent can be used.[8]

-

Crosslinker and Initiator Addition: Add the crosslinker (MBAA) and the initiator (AIBN, e.g., 50 mg) to the monomer solution.[5][8] Ensure complete dissolution to obtain a homogeneous solution.

-

Degassing: Flush the solution with oxygen-free dry nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the reaction tube and place it in a thermostat-controlled water bath or heating block at the desired reaction temperature (e.g., 70°C).[8] Allow the polymerization to proceed for a specified duration (e.g., 24 hours) to ensure high conversion.

-

Purification: After polymerization, cool the reaction vessel. The resulting hydrogel will be a solid matrix.

-

Washing: Immerse the hydrogel in a large volume of deionized water or methanol for several days, changing the solvent daily, to remove unreacted monomers, initiator, and crosslinker.[8]

-

Drying: Dry the purified hydrogel to a constant weight. This can be done in a vacuum oven at a moderate temperature (e.g., 40-50°C) or by lyophilization (freeze-drying).[9] The dried hydrogel is now ready for characterization.

Visualization of Synthesis Workflow:

Caption: Workflow for the synthesis of TBA-AAm copolymeric hydrogel.

Characterization Protocols

Swelling Behavior Studies

The swelling ratio is a critical parameter that quantifies the hydrogel's ability to absorb and retain water.[10]

Experimental Protocol:

-

Sample Preparation: Weigh a precisely known mass of the dried hydrogel (Wd).[9]

-

Immersion: Place the dried hydrogel sample in a beaker containing a large excess of deionized water or a specific buffer solution (e.g., PBS at pH 7.4).

-

Incubation: Keep the beaker at a constant, controlled temperature. For temperature-response studies, use multiple samples incubated at different temperatures (e.g., 10°C to 80°C).[5]

-

Weighing at Intervals: At predetermined time intervals (e.g., 20s, 1min, 10min, 1h, 3h, up to 24h for equilibrium), remove the hydrogel sample from the solution.[10]

-

Blotting: Gently blot the surface of the swollen hydrogel with a piece of filter paper to remove excess surface water.

-

Weighing: Immediately weigh the swollen hydrogel (Ws).

-

Equilibrium: Repeat steps 4-6 until the weight of the swollen hydrogel becomes constant, indicating that swelling equilibrium has been reached.

-

Calculation: Calculate the mass swelling ratio (q) or the equilibrium swelling ratio (ESR) using the following formula:[11]

-

Mass Swelling Ratio (q) = Ws / Wd

-

Visualization of Swelling Study Workflow:

Caption: Experimental workflow for determining the hydrogel swelling ratio.

In Vitro Drug Loading and Release Studies

This protocol outlines the procedure for loading a model drug into the hydrogel and studying its release kinetics.

Experimental Protocol:

Drug Loading (Equilibrium Swelling Method):

-

Prepare a stock solution of the model drug (e.g., Vitamin B12, Rhodamine B) at a known concentration in a suitable buffer (e.g., PBS, pH 7.4).[5][12]

-

Immerse a pre-weighed, dried hydrogel sample in the drug solution.

-

Allow the hydrogel to swell for an extended period (e.g., 48-72 hours) at a specific temperature to reach equilibrium.

-

After loading, remove the hydrogel, rinse briefly with deionized water to remove surface-adhered drug, and dry it (e.g., lyophilization).

In Vitro Drug Release:

-

Place the drug-loaded, dried hydrogel sample in a known volume of release medium (e.g., 10 mL of PBS, pH 7.4) in a vial.

-

Place the vial in a shaking water bath maintained at a constant temperature (e.g., 37°C).[5]

-

At regular time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

-

Immediately replenish the vial with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

-

Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's λmax.[13]

-

Calculate the cumulative percentage of drug released over time using a calibration curve.

Drug Release Kinetic Models: The release data can be fitted to various mathematical models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[14][15] The Korsmeyer-Peppas model is particularly useful for swellable systems:

-

Mt / M∞ = k * tn

-

Where Mt / M∞ is the fraction of drug released at time t, k is a release rate constant, and n is the release exponent indicative of the transport mechanism.[15]

-

Visualization of Drug Release Workflow:

Caption: Workflow for in vitro drug loading and release studies.

Quantitative Data Summary

The properties of TBA-based hydrogels are highly dependent on their composition and the surrounding environment. The following tables summarize typical quantitative data reported in the literature.

Table 1: Swelling Behavior of TBA/AAm Copolymer Hydrogels

| TBA Content (mol%) | Temperature (°C) | Swelling Medium | Equilibrium Swelling Ratio (g H₂O/g polymer) | Reference |

|---|---|---|---|---|

| < 40% | 2 - 64 | Water | Swollen State (e.g., 14-51) | [5] |

| 40% | > 20 | Water | Deswelling Transition Begins | [5] |

| 60% | 10 - 28 | Water | Swelling-Deswelling Transition | [5] |